molecular formula C17H22O5 B1221872 Xanthinin

Xanthinin

Cat. No.: B1221872
M. Wt: 306.4 g/mol
InChI Key: DPSCQKGSAHTWSP-LPVYDGHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Nomenclature

Alpha-methylene-gamma-lactone (α-methylene-γ-lactone) is a cyclic ester characterized by a five-membered lactone ring containing a methylene group (-CH₂-) adjacent to the carbonyl oxygen. Its systematic IUPAC name is 3-methylideneoxolan-2-one , with the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol . The structure features an α,β-unsaturated carbonyl system (C=O conjugated to a double bond), which confers unique reactivity and biological activity.

Common synonyms include tulipalin A , dihydro-3-methylene-2(3H)-furanone , and α-methylenebutyrolactone . The term "gamma-lactone" refers to the lactone ring formed by esterification of a hydroxyl group at the fourth carbon (γ-position) of a carboxylic acid.

Historical Context and Discovery

Alpha-methylene-gamma-lactones were first identified in plants of the Asteraceae family, such as Xanthium spinosum and Artemisia annua, where they contribute to bitter flavors and defense mechanisms. The isolation of tulipalin A from tulip bulbs (Tulipa gesneriana) in the mid-20th century marked a key milestone, as it linked α-methylene-γ-lactones to allergenic properties in humans. Early pharmacological studies in the 1970s–1980s revealed their cytotoxic potential, particularly in sesquiterpene lactones like parthenolide and costunolide.

The structural elucidation of these compounds relied on advances in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as demonstrated in the characterization of vernodalinol from Vernonia amygdalina in 2009.

Significance in Natural Product Chemistry

Alpha-methylene-gamma-lactones are pivotal in plant ecology and medicine:

  • Plant Defense : They act as phytoalexins, deterring herbivores and pathogens through cytotoxicity and antifeedant properties. For example, lettuce (Lactuca sativa) produces lactucin and lactucopicrin to resist insect predation.
  • Bioactive Scaffolds : Their α,β-unsaturated lactone moiety enables Michael addition reactions with thiol groups in proteins, modulating transcription factors (e.g., NF-κB) and enzymes. This mechanism underpins their anti-inflammatory and anticancer activities.
  • Chemical Diversity : Over 5,000 sesquiterpene lactones have been identified, with α-methylene-γ-lactones constituting ~30% of these. Modifications such as hydroxylation, acetylation, and glycosylation expand their functional versatility.

Classification Within Sesquiterpene Lactones

Sesquiterpene lactones (SLs) are classified into six major subgroups based on carbocyclic skeleton (Table 1):

Class Core Structure Example Natural Source
Germacranolides 10-membered macrocycle Parthenolide Tanacetum parthenium
Guaianolides 5/7-membered fused rings Artabsin Artemisia absinthium
Eudesmanolides 6/6-membered fused rings Alantolactone Inula helenium
Pseudoguaianolides 5/7-membered rings Helenalin Arnica montana
Hyrcanolides 5/8-membered rings Hyrcanolide Seseli hyrcanicum
Xanthanolides 5/6-membered rings Xanthatin Xanthium strumarium

Alpha-methylene-gamma-lactones are most prevalent in guaianolides and germacranolides , where the lactone ring is fused to a sesquiterpene backbone. For instance, artemisinin—a germacranolide from Artemisia annua—contains an endoperoxide bridge but lacks the α-methylene group, highlighting structural diversity within SLs.

Table 1: Key Biological Activities of Alpha-Methylene-Gamma-Lactones

Activity Mechanism Example Compound Source
Anticancer NF-κB inhibition, apoptosis induction Parthenolide Tanacetum parthenium
Anti-inflammatory COX-2 suppression Costunolide Saussurea lappa
Antimicrobial Cell membrane disruption Dehydrocostus lactone Saussurea costus
Immunomodulatory Mast cell degranulation inhibition Helenalin Arnica montana

The α-methylene-γ-lactone moiety is essential for bioactivity, as alkylation or reduction abolishes cytotoxicity. For example, replacing the methylene group in parthenolide with a lactam reduces NF-κB inhibition by 90%.

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate

InChI

InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3/t9-,14+,15-,16?/m0/s1

InChI Key

DPSCQKGSAHTWSP-LPVYDGHXSA-N

SMILES

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituents: Alpha-Angelica Lactone contains a cyclic ketone, while parthenolide has a complex sesquiterpene backbone, both influencing bioactivity .

Reactivity and Mechanism

  • Nucleophilic Additions : The methylene group in all compounds undergoes Michael-type additions. For example, beta-hydroxy-alpha-methylene-gamma-lactones (e.g., compounds 142–146) show modulated reactivity due to adjacent hydroxyl groups .
  • Ring-Opening Reactions : Hydrolysis of the lactone ring yields carboxylic acids, a property exploited in prodrug design .
  • Stabilization: Commercial butyrolactones are stabilized with antioxidants (e.g., 2,6-Di-tert-butyl-p-cresol), whereas valerolactone uses hydroquinone (HQ) .

Structure-Activity Relationships :

  • The methylene group is critical for bioactivity, enabling covalent binding to thiol groups in proteins (e.g., parthenolide’s inhibition of NF-κB) .
  • Substituents enhance specificity: TEI-9647’s 2α-(3-hydroxypropoxy) group boosts VDR binding affinity by 4-fold .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating alpha-methylene-gamma-lactone (1) from natural sources, and how is its structure confirmed?

  • Methodological Answer : Natural extraction typically involves methanol or ethanol-based solvents, followed by bioassay-guided fractionation to isolate the compound. For example, methanol extracts of Anisomeles indica yielded alpha-methylene-gamma-lactone derivatives, which were structurally elucidated using NMR, mass spectrometry, and X-ray crystallography . The lactone moiety’s stereochemistry and substituent positions are critical for validation, requiring 2D-NMR techniques like COSY and NOESY .

Q. Why is the alpha-methylene-gamma-lactone moiety considered essential for bioactivity in sesquiterpene lactones?

  • Methodological Answer : The alpha-methylene-gamma-lactone group acts as an electrophilic Michael acceptor, enabling covalent interactions with cellular nucleophiles (e.g., cysteine residues in proteins). SAR studies on cytotoxic sesquiterpenes (e.g., lappadilactone) demonstrate that replacing or hydroxylating this moiety reduces cytotoxicity, as seen in inactive derivatives lacking the exocyclic double bond . Bioactivity assays (e.g., dose-dependent cytotoxicity in HepG2 cells) are used to validate this mechanism .

Q. How do researchers address conflicting data on the antibacterial vs. cytotoxic effects of alpha-methylene-gamma-lactones?

  • Methodological Answer : Contradictions arise from compound specificity and assay conditions. For instance, while alpha-methylene-gamma-lactones (1-8) from Saussurea lappa showed cytotoxicity (CD50: 1.6–3.5 µg/mL), they lacked antibacterial activity due to differences in target selectivity. Researchers use parallel screening against Gram-positive bacteria (e.g., Staphylococcus aureus) and cancer cell lines (e.g., HeLa) under standardized protocols to clarify selectivity .

Advanced Research Questions

Q. What synthetic strategies enhance the stability or potency of alpha-methylene-gamma-lactone derivatives?

  • Methodological Answer : Palladium-catalyzed arylation of the lactone ring introduces electron-withdrawing groups, improving electrophilicity and bioactivity. For example, semisynthetic derivatives of parthenolide showed enhanced cytotoxicity via aryl substitutions at the lactone’s alpha-position . Computational docking studies (e.g., AutoDock Vina) guide rational modifications by predicting binding affinities to targets like NF-κB .

Q. How can experimental design theory optimize the extraction and derivatization of alpha-methylene-gamma-lactones?

  • Methodological Answer : Response surface methodology (RSM) is used to model solvent polarity, temperature, and extraction time. For instance, a central composite design optimized methanol-water ratios for maximal yield of lactones from plant extracts, validated via HPLC quantification . Derivatization protocols (e.g., acetylation of hydroxyl groups) are refined using factorial designs to minimize side reactions .

Q. What in vitro models are suitable for studying the irreversible binding of alpha-methylene-gamma-lactones to cellular targets?

  • Methodological Answer : Radioligand displacement assays (e.g., using [³H]bremazocine) quantify binding affinity (IC50) and irreversibility. For opioid receptor studies, lactone 37 (IC50 = 1.0 nM) demonstrated mu-selective irreversible effects, confirmed via competition assays with naloxone . Proteomic approaches (e.g., activity-based protein profiling) identify covalently modified targets .

Data Analysis and Reproducibility

Q. How should researchers validate the purity of synthetic alpha-methylene-gamma-lactones?

  • Methodological Answer : Combine chromatographic (HPLC ≥95% purity) and spectroscopic methods. For novel compounds, high-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular formulas, while ¹H/¹³C NMR verify substituent positions. Known compounds require cross-referencing with literature melting points and optical rotations .

Q. What statistical approaches resolve variability in cytotoxicity assays for alpha-methylene-gamma-lactones?

  • Methodological Answer : Dose-response curves (e.g., log[inhibitor] vs. normalized response) with nonlinear regression (GraphPad Prism) calculate IC50 values. Replicate experiments (n ≥ 3) and ANOVA identify outliers, while time-dependent assays (e.g., 24–72 hr incubations) account for delayed effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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